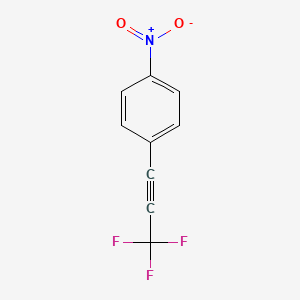

Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)-

Description

The compound Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- features a benzene ring substituted with a nitro (-NO₂) group at the 1-position and a 3,3,3-trifluoro-1-propynyl (-C≡C-CF₃) group at the 4-position. The nitro group is a strong electron-withdrawing substituent, while the trifluoropropynyl group combines steric bulk, electronegativity from fluorine atoms, and the linear geometry of the alkyne.

Properties

CAS No. |

1983-22-8 |

|---|---|

Molecular Formula |

C9H4F3NO2 |

Molecular Weight |

215.13 g/mol |

IUPAC Name |

1-nitro-4-(3,3,3-trifluoroprop-1-ynyl)benzene |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)6-5-7-1-3-8(4-2-7)13(14)15/h1-4H |

InChI Key |

IWZPXBRMUFWHHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- typically involves the nitration of a suitable precursor, followed by the introduction of the trifluoropropynyl group. One common method involves the nitration of 4-iodonitrobenzene, followed by a Sonogashira coupling reaction with trifluoropropynyl bromide under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The trifluoropropynyl group can undergo reduction to form a trifluoropropyl group (-CH2-CF3).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

Amino derivative: Benzene, 1-amino-4-(3,3,3-trifluoro-1-propynyl)-.

Trifluoropropyl derivative: Benzene, 1-nitro-4-(3,3,3-trifluoropropyl)-.

Scientific Research Applications

Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoropropynyl group can enhance the compound’s lipophilicity and membrane permeability. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Halogen/Trifluoromethyl Groups

Benzene, 1-iodo-4-(trifluoromethyl)- (CAS 455-13-0)

- Structure : Iodo (-I) at 1-position, trifluoromethyl (-CF₃) at 4-position.

- Key Differences: The iodo group is a weaker electron-withdrawing group compared to nitro, but it is a better leaving group in substitution reactions. The trifluoromethyl group (-CF₃) is less sterically demanding than the trifluoropropynyl group (-C≡C-CF₃), which has a rigid triple bond. Thermal Data: Boiling point (Tboil) = 458.70 K at 99.30 kPa . No comparable data exists for the target compound.

Benzene, 1-chloro-4-(3-chloro-2,3,3-trifluoro-1-propenyl)- (CAS 637763-28-1)

Fluorinated Substituents: Trifluoropropynyl vs. Other Fluorinated Groups

Benzene, 1,2,3-trifluoro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]- (CAS 857722-09-9)

- Structure : Three fluorine atoms at 1,2,3-positions and a conjugated diene substituent.

- Key Differences :

Benzene, 1-fluoro-3-(2-phenylethenyl)- (CAS 88741-06-4)

Electronic and Steric Properties

| Compound | Substituent 1 (Position 1) | Substituent 2 (Position 4) | Key Electronic Effects | Steric Considerations |

|---|---|---|---|---|

| Target Compound | -NO₂ | -C≡C-CF₃ | Strong electron withdrawal | High (linear alkyne + CF₃) |

| Benzene, 1-iodo-4-(trifluoromethyl)- | -I | -CF₃ | Moderate electron withdrawal | Moderate (CF₃ is compact) |

| CAS 637763-28-1 | -Cl | -CH=CH-CClF₂ | Moderate electron withdrawal | Moderate (propenyl chain) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)-, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the benzene ring. First, introduce the nitro group through nitration using concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) to ensure para-substitution . Subsequently, the 3,3,3-trifluoro-1-propynyl group can be introduced via Sonogashira coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a tertiary amine base (e.g., triethylamine) in anhydrous THF at 60–80°C . Optimize yields by purifying intermediates (e.g., 4-nitrobenzene derivatives) before coupling and using degassed solvents to prevent side reactions.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to identify signals for the aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene), the trifluoromethyl group (δ 120–125 ppm in C), and the acetylenic proton (δ 2.5–3.5 ppm in H) .

- IR : Look for characteristic stretches: NO₂ asymmetric/symmetric (~1520 cm⁻¹ and ~1350 cm⁻¹) and C≡C (~2100 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~235 for [M]+) and fragmentation patterns using electron ionization .

Q. What are the key reactivity patterns of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. However, the electron-withdrawing trifluoropropynyl group may further influence regioselectivity. For example, nitration or halogenation under mild conditions (e.g., HNO₃/H₂SO₄ at 25°C) could yield products at positions meta to both substituents. Monitor reaction progress via TLC and isolate products using column chromatography .

Advanced Research Questions

Q. How do computational studies predict the electronic effects of the trifluoropropynyl group on reaction pathways?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. The CF₃ group’s strong inductive effect reduces electron density at the acetylenic carbon, potentially hindering nucleophilic attacks. Compare activation energies for proposed mechanisms (e.g., coupling vs. cycloaddition) using software like Gaussian .

Q. How can contradictory data on reaction yields be resolved when varying synthetic protocols?

- Methodological Answer : Systematically test variables:

- Catalyst Loading : Vary Pd(PPh₃)₄ from 1–5 mol% to assess efficiency .

- Solvent Effects : Compare polar aprotic (DMF, THF) vs. non-polar solvents (toluene) for coupling reactions.

- Temperature : Screen reactions at 50–100°C to identify optimal thermal conditions.

Document deviations and validate reproducibility using triplicate runs .

Q. What strategies mitigate decomposition during storage or handling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.